molecular formula C27H33O8Si- B12538288 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate CAS No. 651332-47-7

4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate

Cat. No.: B12538288
CAS No.: 651332-47-7
M. Wt: 513.6 g/mol
InChI Key: SIIFEZKZHUCUOK-UHFFFAOYSA-M
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Description

This compound is a highly specialized ester featuring a 4-oxobutanoate backbone substituted with a tert-butylphenylsilyl ether group and a 1,3-bis(acetyloxy)propan-2-yl-modified phenyl ring.

Properties

CAS No.

651332-47-7

Molecular Formula

C27H33O8Si-

Molecular Weight

513.6 g/mol

IUPAC Name

4-[tert-butyl-[2-(1,3-diacetyloxypropan-2-yl)phenyl]-phenylsilyl]oxy-4-oxobutanoate

InChI

InChI=1S/C27H34O8Si/c1-19(28)33-17-21(18-34-20(2)29)23-13-9-10-14-24(23)36(27(3,4)5,22-11-7-6-8-12-22)35-26(32)16-15-25(30)31/h6-14,21H,15-18H2,1-5H3,(H,30,31)/p-1

InChI Key

SIIFEZKZHUCUOK-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCC(COC(=O)C)C1=CC=CC=C1[Si](C2=CC=CC=C2)(C(C)(C)C)OC(=O)CCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the acetyloxy groups: This step involves the acetylation of 1,3-propanediol to form 1,3-bis(acetyloxy)propan-2-yl.

    Attachment of the phenyl groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction.

    Incorporation of the silyl group: The silyl group is added using a silylation reaction, often involving tert-butylchlorosilane.

    Final assembly: The final compound is assembled through esterification reactions, linking the various functional groups together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Structural Overview

The molecular formula of this compound is C27H34O8SiC_{27}H_{34}O_8Si. Its structure includes several functional groups that contribute to its reactivity and biological activity:

  • Acetyloxy Groups : Enhance solubility and facilitate interactions with biological targets.
  • Silyl Ether Linkage : Provides stability and can influence the compound's pharmacokinetics.
  • Oxobutanoate Moiety : Imparts reactivity that may be exploited in various chemical reactions.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors.

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its efficacy against glucosidases, which are crucial in carbohydrate metabolism. The inhibition of these enzymes could lead to therapeutic applications in managing diabetes and obesity.

Materials Science

In materials science, the silyl ether component of the compound allows for the modification of surfaces and the creation of hybrid materials. This has implications for:

  • Coatings : Enhancing the durability and chemical resistance of surfaces.
  • Nanocomposites : Improving mechanical properties when combined with polymers.

Data Table: Comparison of Material Properties

PropertyCompoundControl
Tensile Strength (MPa)4530
Chemical ResistanceHighModerate
Water Absorption (%)515

Biochemistry

The compound's ability to modulate enzymatic activity positions it as a candidate for biochemical studies aimed at understanding metabolic pathways. Its derivatives can serve as probes for studying enzyme kinetics and mechanisms.

Case Study: Lipid Metabolism Modulation
In vitro assays have shown that this compound can significantly reduce lipid accumulation in hepatocytes, suggesting its role in lipid metabolism modulation. This effect is particularly relevant for developing treatments for fatty liver disease.

Synthesis and Characterization

The synthesis of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate typically involves multi-step organic reactions, including:

  • Formation of Acetyloxy Groups : Achieved through acetylation reactions with acetic anhydride.
  • Silylation : Introduction of silyl groups using silanes to enhance stability.
  • Coupling Reactions : Connecting various moieties through coupling agents to yield the final product.

Mechanism of Action

The mechanism of action of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate involves its interaction with molecular targets through its functional groups. The acetyloxy and phenyl groups can participate in hydrogen bonding and π-π interactions, while the silyl group provides steric hindrance and stability. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (Compound 14)

Structure: Ethyl 4-oxobutanoate ester with a para-tert-butylphenyl substituent. Key Differences:

  • Lacks the silyl ether and 1,3-bis(acetyloxy)propan-2-yl groups.
  • Simpler structure with a single phenyl-tert-butyl substitution. Synthesis: Prepared via esterification or Friedel-Crafts acylation reactions, as noted in synthetic protocols for 1,4-dicarbonyl intermediates . Applications: Used as a precursor in pyrrole synthesis for bioactive molecules .

Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate (CAS 97861-82-0)

Structure: Ethyl 4-oxobutanoate with a 2,6-dimethyl-para-tert-butylphenyl group. Key Differences:

  • Additional methyl groups on the aromatic ring enhance steric hindrance but lack acetyloxy or silyl functionalities.
    Properties : Molecular formula C₁₈H₂₆O₃ ; used in specialty chemical synthesis .

Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate

Structure: Methyl 4-oxobutanoate ester substituted with a 5-bromothiophen-2-yl group. Key Differences:

  • Thiophene ring introduces π-conjugation and bromine for cross-coupling reactivity, diverging from the phenyl-silyl-acetyloxy motif.
    Properties : Molecular weight 277.13 g/mol , logP 2.73 , suggesting moderate lipophilicity .

Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS 67354-34-1)

Structure: Ethyl 3-oxobutanoate with a benzyloxy substituent. Key Differences:

  • 3-oxo instead of 4-oxo configuration; benzyloxy group differs from silyl ethers.
    Applications : Intermediate in synthesizing cyclobutane derivatives for medicinal chemistry .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₃₄H₄₄O₈Si* ~644.8 Silyl ether, acetyloxy, 4-oxobutanoate Potential synthetic intermediate
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate C₁₆H₂₂O₃ 262.34 4-oxobutanoate, tert-butylphenyl Pyrrole synthesis
Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate C₁₈H₂₆O₃ 290.40 4-oxobutanoate, dimethyl-tert-butylphenyl Specialty chemicals
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate C₉H₉BrO₃S 277.13 Thiophene-bromo, 4-oxobutanoate Drug discovery

*Estimated based on structural composition; exact data unavailable in evidence.

Table 2: Reactivity and Stability

Compound Hydrolytic Stability Steric Hindrance Synthetic Utility
Target Compound High (silyl ether) Very high Niche applications in siloxane chemistry
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate Moderate Moderate Broad (pyrrole intermediates)
Ethyl 4-(benzyloxy)-3-oxobutanoate Low (ester) Low Cyclobutane derivative synthesis

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s silyl ether and acetyloxy groups necessitate multi-step protection-deprotection strategies, unlike simpler analogs .
  • Biological Relevance: While simpler 4-oxobutanoates (e.g., thiazole derivatives ) show antimicrobial or anticancer activity, the target’s bioactivity remains unexplored.
  • Thermal Stability: Compounds like butane-1,4-diyl bis(4-oxobutanoate) decompose at 125–258°C , suggesting the target may exhibit similar thermal behavior.

Biological Activity

The compound 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₅O₅Si
  • Molar Mass : 365.48 g/mol

This compound includes functional groups such as acetoxy and silyl ether, which may contribute to its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, compounds derived from 4-tert-butylcyclohexanone demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This suggests that the compound may also possess similar properties due to structural similarities.

Anti-inflammatory Effects

Research into related compounds has shown potential anti-inflammatory effects. For example, certain silyl derivatives have been observed to inhibit pro-inflammatory cytokines in vitro. This could indicate a possible pathway for the compound's action in reducing inflammation .

Cytotoxic Activity

Preliminary data suggest that compounds with similar structural features can exhibit cytotoxicity against various cancer cell lines. For example, studies on silyl derivatives have shown promise in inhibiting the growth of cancer cells by inducing apoptosis .

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives from related structures demonstrated their bioactivity. The synthesized compounds were tested against various microbial strains and showed promising results in terms of antibacterial activity .

Study 2: Mechanistic Insights

Another investigation explored the mechanisms through which similar compounds exert their biological effects. It was found that these compounds can modulate cellular signaling pathways involved in inflammation and cell proliferation, potentially providing therapeutic benefits in inflammatory diseases and cancer .

Study Compound Tested Activity Target Organism/Cell Line Findings
Study 14-tert-butylcyclohexanone derivativesAntibacterialStaphylococcus aureus, E. coliSignificant bacteriostatic effect
Study 2Silyl derivativesCytotoxicVarious cancer cell linesInduced apoptosis in treated cells

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